molecular formula C12H13N3OS B5532326 1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea

1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea

Cat. No.: B5532326
M. Wt: 247.32 g/mol
InChI Key: HPKTZFGRUZWHJK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 4-methylphenyl and a 4-methyl-1,3-thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isocyanate with 4-methyl-1,3-thiazol-2-amine. The reaction typically occurs in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl or thiazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.

    1-(4-Methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)carbamate: This compound has a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)14-11(16)15-12-13-9(2)7-17-12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKTZFGRUZWHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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